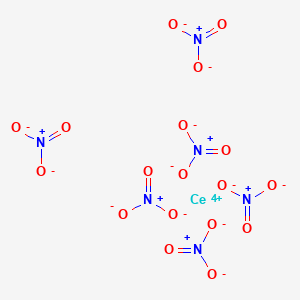
Cerium(4+);hexanitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(4+);hexanitrate, also known as cerium tetranitrate, is a compound of cerium in its +4 oxidation state. Cerium is a member of the lanthanide series and is known for its ability to exist in multiple oxidation states, primarily +3 and +4. This compound is commonly used in various chemical processes due to its strong oxidizing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(4+);hexanitrate can be synthesized by dissolving cerium(IV) oxide in concentrated nitric acid. The reaction typically involves heating the mixture to facilitate the dissolution process. The resulting solution is then evaporated to obtain this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cerium(III) nitrate with a strong oxidizing agent such as ammonium persulfate or bismuthate in the presence of nitric acid. This method ensures a high yield of this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Cerium(4+);hexanitrate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: this compound can be reduced to cerium(III) nitrate in the presence of reducing agents.
Substitution: It can participate in substitution reactions where nitrate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include organic compounds like alcohols and aldehydes. The reactions are typically carried out in acidic conditions.
Major Products Formed:
Oxidation: The major products include oxidized organic compounds and cerium(III) nitrate.
Reduction: The primary product is cerium(III) nitrate.
Wissenschaftliche Forschungsanwendungen
Cerium(4+);hexanitrate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: this compound is employed in studies involving oxidative stress and its effects on biological systems.
Medicine: It is used in the formulation of burn treatment creams due to its antimicrobial properties.
Industry: this compound is utilized in the production of catalysts, polishing agents, and in the separation of rare earth elements
Wirkmechanismus
The mechanism of action of cerium(4+);hexanitrate primarily involves its strong oxidizing properties. It can accept electrons from other compounds, leading to their oxidation. This process is facilitated by the high oxidation potential of cerium(4+). The molecular targets include various organic and inorganic compounds, and the pathways involved often include electron transfer reactions .
Vergleich Mit ähnlichen Verbindungen
Cerium(III) nitrate: Unlike cerium(4+);hexanitrate, cerium(III) nitrate is in the +3 oxidation state and has different reactivity and applications.
Cerium(IV) sulfate: Another cerium(IV) compound with strong oxidizing properties, but it is used in different contexts such as volumetric analysis.
Cerium(IV) oxide:
Uniqueness: this compound is unique due to its high solubility in non-polar solvents and its ability to form stable complexes with various ligands. Its strong oxidizing properties make it particularly valuable in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
CeN6O18-2 |
|---|---|
Molekulargewicht |
512.15 g/mol |
IUPAC-Name |
cerium(4+);hexanitrate |
InChI |
InChI=1S/Ce.6NO3/c;6*2-1(3)4/q+4;6*-1 |
InChI-Schlüssel |
MXUQWOBUXGXBDB-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



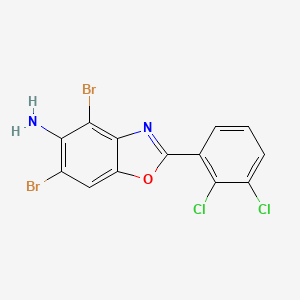

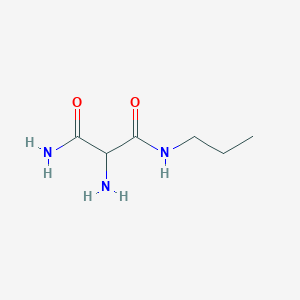

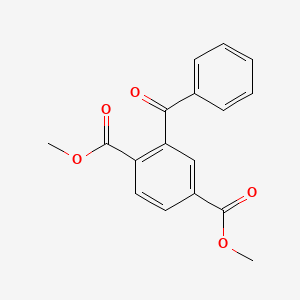
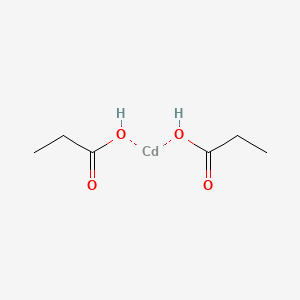

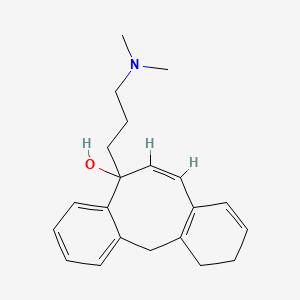

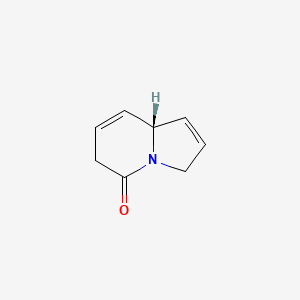
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)


